铬黄D

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

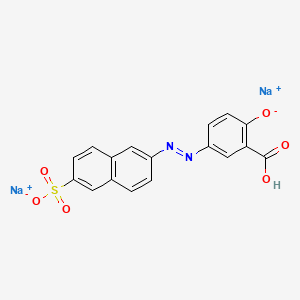

Chrome Yellow D, also known as Chrome Yellow D, is a useful research compound. Its molecular formula is C17H12N2NaO6S and its molecular weight is 395.3 g/mol. The purity is usually 95%.

The exact mass of the compound Chrome Yellow D is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Chrome Yellow D suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chrome Yellow D including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

纺织染色

铬黄D: 在纺织行业中广泛用于染色。它是一种媒染染料,这意味着它需要使用媒染剂,一种将染料固定到织物上的化学物质。该化合物因其能够产生鲜艳的黄色色调而备受推崇。 This compound在纺织品中的使用不仅仅局限于美观的增强,还包括提高织物的牢度性能,例如耐洗性和耐光性 .

环境影响研究

在环境化学中,媒染黄3的研究重点是其对生态系统的影响,尤其是在水体中。研究通常侧重于合成染料(包括This compound)造成的污染,并寻求更环保的替代品。 该化合物的生物降解性和毒性水平是这些研究中的关键因素 .

历史纺织品分析

媒染黄3: 也用于分析历史纺织品。通过识别特定媒染剂和染料(如This compound)的存在,研究人员可以深入了解过去文化的纺织品生产方法。 这些信息对于保护和修复历史文物至关重要 .

艺术保护

在艺术保护领域,This compound在艺术品的修复和保护中发挥作用。 保护人员可以使用该化合物来分析和复制艺术家使用的原始颜色,特别是在随着时间的推移而褪色的历史绘画和纺织品中 .

医用纺织品

媒染黄3: 在医用纺织品中得到应用,用于染色需要抗菌性能的织物。 染料与其他物质的相互作用可以进行工程设计,为纺织品提供额外的功能,例如抗感染 .

食品行业

虽然不是直接应用,但This compound在食品行业的背景下的研究意义重大。 作为一种合成染料,它在结构上与一些食用色素相似,对其特性的研究可以为开发更安全、无毒的食品染料提供信息 .

光稳定性研究

像媒染黄3这样的染料的光稳定性是一个关键的研究领域,特别是对于暴露在光线下的材料。 了解This compound对光照的反应可以导致开发出更稳定的染料,用于各种应用,包括纺织行业以外的应用 .

教育工具

最后,This compound在教育环境中用作工具,用于教授学生关于染料化学和媒染剂在染色过程中的作用。 它提供了一个化学相互作用和化学工业应用的实际示例 .

作用机制

Target of Action

Chrome Yellow D, also known as Mordant Yellow 3, is primarily used as a pigment in various industries such as art, fashion, and industry . Its primary targets are the materials it is applied to, such as textiles, leather, plastics, cosmetics, and food . The compound imparts a bright, warm yellow color to these materials .

Mode of Action

The mode of action of Chrome Yellow D involves the direct application of the pigment to the target material. The pigment particles adhere to the material, imparting their color. This process is influenced by various factors such as the type of material, the application method, and the presence of other chemicals .

Biochemical Pathways

Research has shown that the darkening of chrome yellow d in paintings is due to a cr(vi) to cr(iii) reduction process . This process involves the interaction between the pigment and its environment, leading to changes in its chemical structure and color .

Pharmacokinetics

It’s worth noting that the pigment’s solubility and stability can influence its behavior and longevity in various environments .

Result of Action

The primary result of Chrome Yellow D’s action is the imparting of a bright, warm yellow color to the target material. Over time, the pigment may darken due to chemical changes, such as the reduction of Cr(VI) to Cr(III) . This can lead to a change in the color of the material.

Action Environment

The action of Chrome Yellow D can be influenced by various environmental factors. For example, exposure to light and certain chemical substances can trigger the Cr(VI) to Cr(III) reduction process, leading to a darkening of the pigment . Additionally, the pigment’s solubility can affect its behavior in different environments .

属性

CAS 编号 |

6054-97-3 |

|---|---|

分子式 |

C17H12N2NaO6S |

分子量 |

395.3 g/mol |

IUPAC 名称 |

disodium;6-[(3-carboxy-4-oxidophenyl)diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C17H12N2O6S.Na/c20-16-6-4-13(9-15(16)17(21)22)19-18-12-3-1-11-8-14(26(23,24)25)5-2-10(11)7-12;/h1-9,20H,(H,21,22)(H,23,24,25); |

InChI 键 |

CQILDDBQCRFGQQ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1N=NC3=CC(=C(C=C3)[O-])C(=O)O.[Na+].[Na+] |

规范 SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1N=NC3=CC(=C(C=C3)O)C(=O)O.[Na] |

Key on ui other cas no. |

6054-97-3 |

同义词 |

CI 14095 mordant yellow 3 MY3 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。